molecular formula C72H78N10O27 B6303092 2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate CAS No. 945102-26-1

2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate

Cat. No.: B6303092
CAS No.: 945102-26-1
M. Wt: 1515.4 g/mol
InChI Key: WYMBEGQKNHUQHC-QFZRYIFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as esterification, amidation, and cyclization. The reaction conditions, including temperature, pH, and solvent choice, are critical to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired chemical transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a fluorescent marker.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate is unique due to its complex structure and multifunctional properties. Its ability to participate in various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H78N10O27/c1-35(2)60(81-62(95)45(23-25-53(83)84)75-66(99)49(31-57(91)92)79-71(105)107-33-37-13-7-5-8-14-37)68(101)77-47(29-55(87)88)64(97)73-39-19-21-43-51(27-39)109-52-28-40(20-22-44(52)59(43)41-17-11-12-18-42(41)70(103)104)74-65(98)48(30-56(89)90)78-69(102)61(36(3)4)82-63(96)46(24-26-54(85)86)76-67(100)50(32-58(93)94)80-72(106)108-34-38-15-9-6-10-16-38/h5-22,27-28,35-36,45-50,60-61H,23-26,29-34H2,1-4H3,(H16-,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106)/t45-,46-,47-,48-,49-,50-,60-,61-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMBEGQKNHUQHC-QFZRYIFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5C(=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5C(=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H78N10O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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